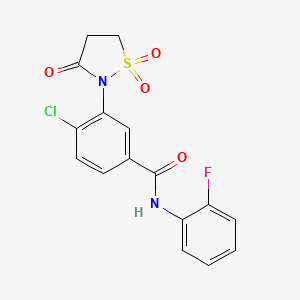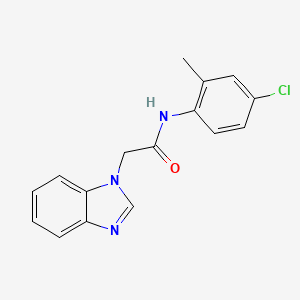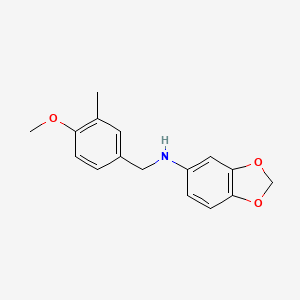![molecular formula C18H14ClNO2S2 B5119871 5-{4-[(2-chlorobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5119871.png)
5-{4-[(2-chlorobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-{4-[(2-chlorobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one, also known as CBX, is a thiazolidinone derivative that has been extensively studied for its various biological and pharmacological properties. CBX has been found to possess anti-inflammatory, anti-cancer, anti-viral, and anti-bacterial activities.
Mecanismo De Acción
The mechanism of action of 5-{4-[(2-chlorobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one involves the inhibition of various signaling pathways. This compound has been found to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and cell survival. This compound has also been found to inhibit the Akt/mTOR pathway, which is involved in the regulation of cell growth and survival. Additionally, this compound has been shown to inhibit the JAK/STAT pathway, which is involved in the regulation of immune responses.
Biochemical and Physiological Effects:
This compound has been found to possess various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the regulation of inflammation. This compound has also been found to induce apoptosis and inhibit cell proliferation, which are involved in the regulation of cell growth and survival. Additionally, this compound has been shown to possess anti-viral and anti-bacterial activities.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-{4-[(2-chlorobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one has several advantages for lab experiments. It is readily available and can be easily synthesized. Additionally, this compound has been extensively studied, and its biological and pharmacological properties are well characterized. However, this compound also has some limitations for lab experiments. It is relatively insoluble in water, which can limit its use in certain assays. Additionally, this compound has been found to exhibit some toxicity in certain cell types, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 5-{4-[(2-chlorobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one. One area of interest is the development of this compound analogs with improved solubility and reduced toxicity. Additionally, the use of this compound in combination with other drugs or therapies is an area of interest. Finally, the study of this compound in animal models of disease is an area of interest, as it may provide insights into its potential therapeutic applications.
Métodos De Síntesis
The synthesis of 5-{4-[(2-chlorobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one involves the reaction of 2-chlorobenzaldehyde with 4-hydroxybenzyl alcohol in the presence of a base to form the corresponding benzylidene derivative. The resulting compound is then reacted with 3-methyl-2-thioxo-1,3-thiazolidin-4-one in the presence of a catalyst to produce this compound.
Aplicaciones Científicas De Investigación
5-{4-[(2-chlorobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one has been extensively studied for its various biological and pharmacological properties. It has been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines. This compound has also been found to exhibit anti-cancer properties by inducing apoptosis and inhibiting cell proliferation. Additionally, this compound has been shown to possess anti-viral and anti-bacterial activities.
Propiedades
IUPAC Name |
(5E)-5-[[4-[(2-chlorophenyl)methoxy]phenyl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO2S2/c1-20-17(21)16(24-18(20)23)10-12-6-8-14(9-7-12)22-11-13-4-2-3-5-15(13)19/h2-10H,11H2,1H3/b16-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICCBOXUXEPGYNG-MHWRWJLKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CC2=CC=C(C=C2)OCC3=CC=CC=C3Cl)SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)/C(=C\C2=CC=C(C=C2)OCC3=CC=CC=C3Cl)/SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl {[4-(4-chlorophenyl)-3-cyano-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]thio}acetate](/img/structure/B5119791.png)
![1-cyclohexyl-2-(4-methoxy-2,5-dimethylbenzyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B5119796.png)
![N-{5-[(diethylamino)carbonyl]-2,3-dimethoxyphenyl}-2-pyridinecarboxamide](/img/structure/B5119806.png)
![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-(4-chloro-2-methylphenoxy)acetamide](/img/structure/B5119813.png)
![N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]-3-chloro-6-methyl-1-benzothiophene-2-carboxamide](/img/structure/B5119826.png)
![5-cyclohexyl-3-(3-fluorophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B5119841.png)
![5-(4-chlorophenyl)-7,8-dimethoxy-1,3-diphenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B5119856.png)

![N-{2-[2-(2,3-dichlorophenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate](/img/structure/B5119870.png)


![N,N-dipentyl-N'-[2,2,2-trifluoro-1-(trifluoromethyl)ethyl]urea](/img/structure/B5119884.png)
![ethyl 1-[4-(acetylamino)benzyl]-4-(3-methoxybenzyl)-4-piperidinecarboxylate](/img/structure/B5119891.png)
![1-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]-2,5-pyrrolidinedione](/img/structure/B5119902.png)